molecular formula C12H18N4O4 B1213309 Dupracetam CAS No. 59776-90-8

Dupracetam

Cat. No.: B1213309
CAS No.: 59776-90-8
M. Wt: 282.30 g/mol
InChI Key: YPUPYVWSTBYCBY-UHFFFAOYSA-N
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Description

Dupracetam is a nootropic drug belonging to the racetam family. It is known for its cognitive-enhancing properties and is used to improve memory and learning. This compound is chemically identified as 2-(2-oxopyrrolidin-1-yl)-N’-[2-(2-oxopyrrolidin-1-yl)acetyl]acetohydrazide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dupracetam involves the reaction of 2-oxopyrrolidine with acetohydrazide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is produced through a multi-step process that includes the purification of raw materials, the synthesis of the compound, and the final purification of the product. The process involves the use of large-scale reactors and advanced purification techniques to ensure the high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dupracetam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Dupracetam has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the behavior of racetams and their derivatives.

    Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.

    Medicine: Explored for its cognitive-enhancing properties and potential therapeutic applications in neurodegenerative diseases.

    Industry: Utilized in the development of new nootropic drugs and cognitive enhancers.

Mechanism of Action

The mechanism of action of Dupracetam involves its interaction with neuronal receptors and neurotransmitter systems. It is believed to enhance synaptic plasticity and improve neuronal communication. This compound may also modulate the release of neurotransmitters such as acetylcholine and glutamate, which are crucial for cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dupracetam

This compound is unique due to its specific chemical structure and its ability to produce a metabolite, 1-Methylhydantoin, which has distinct biological effects. This metabolite has been shown to display renal toxicity at high doses, highlighting the importance of understanding the compound’s pharmacokinetics and safety profile .

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)-N'-[2-(2-oxopyrrolidin-1-yl)acetyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c17-9(7-15-5-1-3-11(15)19)13-14-10(18)8-16-6-2-4-12(16)20/h1-8H2,(H,13,17)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUPYVWSTBYCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NNC(=O)CN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975187
Record name Dupracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59776-90-8
Record name 2-Oxo-1-pyrrolidineacetic acid 2-[2-(2-oxo-1-pyrrolidinyl)acetyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59776-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dupracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dupracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dupracetam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DUPRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVM2UGN450
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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